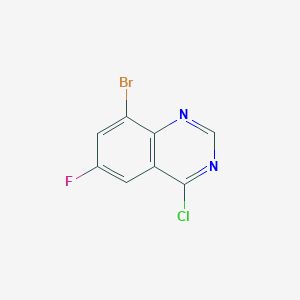

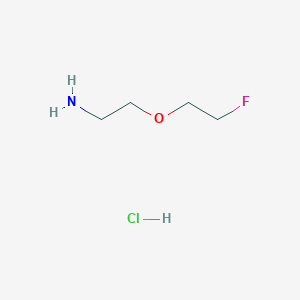

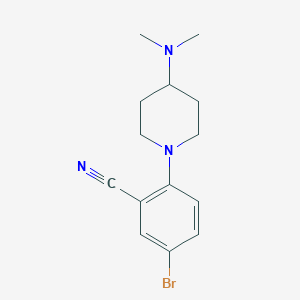

![molecular formula C6H10Cl2F2N4 B1445917 Dihydrochlorure de 3-(difluorométhyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1803600-63-6](/img/structure/B1445917.png)

Dihydrochlorure de 3-(difluorométhyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Vue d'ensemble

Description

“3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is part of a small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered important in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine. The pH value is regulated to 6 and impurities are removed. The next step involves adding chlorobenzene and trifluoroacetic anhydride, and the mixture is heated. Methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out. The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed. The final step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .Applications De Recherche Scientifique

Intermédiaire pharmaceutique pour les médicaments antidiabétiques

Ce composé sert d'intermédiaire crucial dans la synthèse du phosphate de sitagliptine, un nouveau médicament antidiabétique qui inhibe la dipeptidyl peptidase-4 (DPP-4). Cette inhibition améliore la capacité de l'organisme à réguler les niveaux élevés de glucose dans le sang. Le phosphate de sitagliptine, commercialisé sous le nom de Januvia, est le premier de sa classe d'inhibiteurs de la DPP-4 et occupe une place importante sur le marché .

Synthèse de composés hétérocycliques

Le noyau triazolopyrazine du composé est un échafaudage précieux en chimie médicinale. Il est utilisé pour créer des banques ciblées de petites molécules qui servent de blocs de construction pour une synthèse ultérieure. Ces banques peuvent conduire à la découverte de nouveaux agents thérapeutiques ou de marqueurs chimiques qui éclaircissent les mécanismes biochimiques .

Activité antibactérienne

Les dérivés de la triazolopyrazine, y compris ce composé, ont montré des activités antibactériennes prometteuses. Ils ont été testés contre diverses souches bactériennes telles que Staphylococcus aureus et Escherichia coli, avec des concentrations minimales inhibitrices (CMI) déterminées pour évaluer leur efficacité .

Inhibition de la protéine kinase c-Met

Les dérivés du composé ont été identifiés comme des inhibiteurs puissants de la protéine kinase c-Met, qui est impliquée dans divers types de cancer. L'inhibition de la c-Met peut interférer avec la croissance et la survie des cellules cancéreuses .

Modulation des récepteurs GABA A

Certains dérivés de ce composé ont démontré une activité de modulateurs allostériques des récepteurs GABA A. Ces récepteurs sont essentiels pour la neurotransmission inhibitrice dans le cerveau, et leur modulation peut avoir des implications thérapeutiques pour des troubles comme l'anxiété et l'épilepsie .

Synthèse de polymères pour les cellules solaires

Les unités structurales dérivées de la triazolopyrazine sont incorporées dans des polymères utilisés dans les cellules solaires. Ces polymères contribuent à l'efficacité et à la stabilité des cellules solaires, ce qui les rend plus viables pour les applications d'énergie renouvelable .

Safety and Hazards

Mécanisme D'action

Target of Action

It is suggested that this compound is a pharmaceutical intermediate used to prepare sitagliptin , a novel antidiabetic drug. Sitagliptin is known to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism .

Mode of Action

Given its role as a sitagliptin intermediate, it can be inferred that it may interact with the dpp-4 enzyme, leading to improved blood glucose levels .

Biochemical Pathways

As a sitagliptin intermediate, it is likely involved in the regulation of the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .

Result of Action

As a sitagliptin intermediate, it may contribute to the inhibition of dpp-4, leading to increased insulin secretion and decreased glucagon release, thereby reducing blood glucose levels .

Analyse Biochimique

Biochemical Properties

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves inhibition of the enzyme’s activity, which can lead to increased levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels.

Cellular Effects

The effects of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, this compound can enhance insulin secretion by increasing the levels of incretin hormones . Additionally, it has been observed to affect gene expression related to glucose metabolism and insulin signaling pathways.

Molecular Mechanism

At the molecular level, 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride exerts its effects through several mechanisms. It binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to prolonged insulin secretion and improved glucose control. Additionally, this compound may influence other molecular targets involved in glucose metabolism and insulin signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can maintain its biochemical activity for several months when stored properly. Degradation products may form over time, potentially affecting its efficacy and safety.

Dosage Effects in Animal Models

The effects of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits dipeptidyl peptidase-4 (DPP-4) activity, leading to improved glucose control without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is involved in several metabolic pathways. It primarily interacts with enzymes involved in glucose metabolism, such as dipeptidyl peptidase-4 (DPP-4) . The inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion and improve glucose control. Additionally, this compound may affect other metabolic pathways related to lipid metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with dipeptidyl peptidase-4 (DPP-4) and other molecular targets . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity.

Propriétés

IUPAC Name |

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4.2ClH/c7-5(8)6-11-10-4-3-9-1-2-12(4)6;;/h5,9H,1-3H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPDODCKENBEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)F)CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-63-6 | |

| Record name | 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

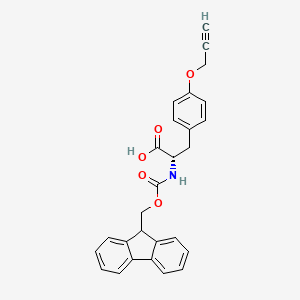

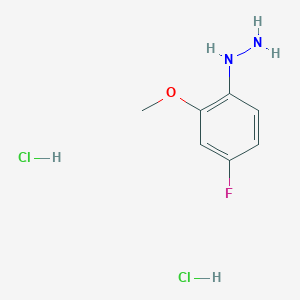

![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)

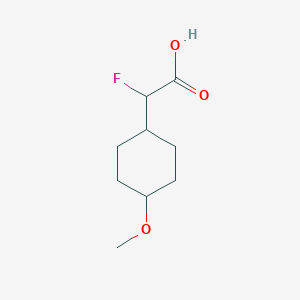

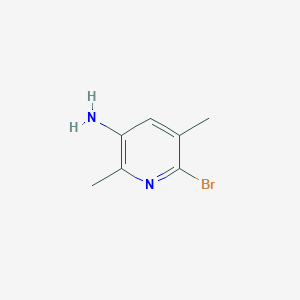

![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)

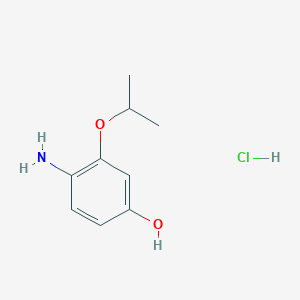

![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)